Azido-PEG6-acid

PROTAC Linker Optimization Ternary Complex

Polydisperse PEG reagents introduce batch-to-batch variability that undermines PROTAC library reproducibility and ADC conjugate consistency. Azido-PEG6-acid (CAS 361189-66-4) eliminates this uncertainty as a rigorously monodisperse, heterobifunctional linker with a precisely defined PEG6 spacer (MW 379.41 g/mol). • Defined PEG6 architecture quantitatively optimizes ternary complex formation geometry for reproducible PROTAC SAR studies • Orthogonal azide (CuAAC/SPAAC) and carboxylic acid (EDC/HATU-mediated amidation) termini enable sequential, site-specific bioconjugation • High aqueous solubility (LogP 0.32376) supports mild-condition labeling of delicate proteins and peptides • Non-cleavable linker design verified for stable, long-circulating ADC constructs with reduced antibody aggregation

Molecular Formula C15H29N3O8
Molecular Weight 379.41 g/mol
CAS No. 361189-66-4
Cat. No. B605874
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG6-acid
CAS361189-66-4
SynonymsAzido-PEG6-acid
Molecular FormulaC15H29N3O8
Molecular Weight379.41 g/mol
Structural Identifiers
InChIInChI=1S/C15H29N3O8/c16-18-17-2-4-22-6-8-24-10-12-26-14-13-25-11-9-23-7-5-21-3-1-15(19)20/h1-14H2,(H,19,20)
InChIKeyKQYQHDQBMAJDRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Azido-PEG6-acid (CAS 361189-66-4): A Monodisperse Heterobifunctional PEG6 Linker for PROTACs and ADCs


Azido-PEG6-acid (CAS 361189-66-4), also known as N3-PEG6-COOH or Azido-PEG6-propionic acid, is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative with a molecular weight of 379.41 g/mol . It features a terminal azide (-N3) group and a terminal carboxylic acid (-COOH) group, linked by a precisely defined hexaethylene glycol (PEG6) spacer. This structure provides high aqueous solubility, as indicated by its favorable LogP of 0.32376, and enables orthogonal bioconjugation . The azide participates in copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloadditions, while the carboxylic acid allows for stable amide bond formation with primary amines using activators like EDC or HATU .

The Critical Need for Product-Specific Selection of Azido-PEG6-acid over In-Class Alternatives


PEG linkers are not interchangeable commodities; their length, monodispersity, and functional group compatibility directly dictate the efficacy and reproducibility of bioconjugates like PROTACs and ADCs [1]. The exact 6-unit PEG spacer in Azido-PEG6-acid is a key differentiator, providing a specific spatial reach and conformational flexibility that optimizes ternary complex formation and degradation efficiency, which cannot be guaranteed by shorter (e.g., PEG4) or longer (e.g., PEG8, PEG12) analogs [2]. Furthermore, its defined azide-acid heterobifunctionality enables a specific, sequential conjugation strategy that is not possible with homobifunctional or mono-functional alternatives, making its precise selection critical for achieving the desired chemical and biological outcome .

Quantitative Differentiation Evidence for Azido-PEG6-acid (CAS 361189-66-4) vs. Closest Analogs


Linker Length Optimization: PEG6 Spacer Delivers Optimal Spatial Reach for PROTAC Ternary Complex Formation

Azido-PEG6-acid contains a precise 6-unit PEG spacer (PEG6) that provides an optimal balance of flexibility and rigidity for PROTAC linker design [1]. In the context of targeted protein degradation, linker length is a critical variable that determines the efficiency of ternary complex formation between the target protein, the PROTAC molecule, and the E3 ligase. The PEG6 length is specifically validated as an empirical 'gold standard' because it falls within the ideal range to span inter-pocket distances often exceeding 3 nm in these complexes [2]. By contrast, shorter linkers like those based on PEG4 can impose near-rigid constraints that are suboptimal for many targets, while longer linkers like PEG8 may introduce excessive conformational entropy that can destabilize the complex [1].

PROTAC Linker Optimization Ternary Complex

Quantified Solubility Advantage: Azido-PEG6-acid Exhibits Superior Aqueous Compatibility vs. Shorter PEG Analogs

The hydrophilic PEG6 spacer in Azido-PEG6-acid directly contributes to a calculated LogP of 0.32376, indicating high water solubility . This is a critical quantitative measure that differentiates it from shorter-chain analogs, which are more hydrophobic. For example, Azido-PEG2-acid is described as a 'short, two-unit' chain with limited aqueous solubility [1]. The higher LogP of PEG2 analogs (data not available) would be significantly higher (less negative/more positive), confirming reduced aqueous compatibility. This superior solubility of PEG6 is essential for maintaining efficient bioconjugation in aqueous media without the need for high percentages of organic co-solvents, thereby preserving biomolecule integrity and activity.

Solubility Hydrophilicity PEGylation

Non-Cleavable vs. Cleavable Linker: Azido-PEG6-acid Ensures Stable, Irreversible Conjugation for ADC Payload Retention

Azido-PEG6-acid is explicitly classified as a 'non-cleavable 6 unit PEG ADC linker' . This is a critical differentiator from cleavable linkers like Azido-PEG4-CH2-Boc, which are designed to release the payload in response to intracellular stimuli (e.g., proteases, low pH) . The choice between non-cleavable and cleavable linkers directly impacts a drug conjugate's mechanism of action, toxicity profile, and pharmacokinetics. Non-cleavable linkers like Azido-PEG6-acid rely on complete lysosomal degradation of the antibody to release the active payload, offering a different therapeutic window and often reducing premature drug release in circulation .

ADC Linker Non-Cleavable Drug Conjugate Stability

Monodisperse PEG6 vs. Polydisperse PEG: Azido-PEG6-acid Guarantees Reproducible Conjugate Performance

Azido-PEG6-acid is a monodisperse PEG derivative, meaning it consists of a single, defined molecular weight (379.41 g/mol) and chain length (exactly 6 ethylene glycol units) . This is in direct contrast to polydisperse PEG linkers (e.g., 'PEG2000-acid'), which are mixtures of polymers with a range of chain lengths and molecular weights [1]. The use of monodisperse linkers is a critical quality attribute for bioconjugate development, as it ensures batch-to-batch reproducibility and eliminates the analytical complexity and variable performance associated with polydisperse mixtures . The exact mass of 379.41 g/mol facilitates precise characterization by LC-MS and other analytical techniques, which is not possible with a polydisperse population .

Monodisperse Polydisperse Conjugate Reproducibility

Validated Application Scenarios for Azido-PEG6-acid (CAS 361189-66-4) Derived from Quantitative Evidence


PROTAC Library Synthesis and Hit-to-Lead Optimization

Given its PEG6 spacer length, which is quantitatively linked to optimized ternary complex formation [1], Azido-PEG6-acid is the ideal building block for assembling diverse PROTAC libraries. Its non-cleavable, monodisperse nature ensures consistent and reproducible degrader performance across library members, directly enabling robust SAR studies [2].

Synthesis of Stable, Non-Cleavable Antibody-Drug Conjugates (ADCs)

Azido-PEG6-acid's explicit classification as a non-cleavable linker makes it a specific and verifiable choice for ADC programs that require a stable, long-circulating conjugate . The PEG6 spacer provides essential solubility and flexibility to the final conjugate, mitigating antibody aggregation and improving its biophysical profile .

Precision Bioconjugation of Proteins and Peptides in Aqueous Media

The superior hydrophilicity of Azido-PEG6-acid (LogP 0.32376) makes it the preferred reagent for bioconjugation reactions that must be performed under mild, aqueous conditions to preserve the structure and function of delicate biomolecules like proteins and peptides . Its heterobifunctionality allows for a two-step, site-specific labeling strategy, minimizing byproduct formation .

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